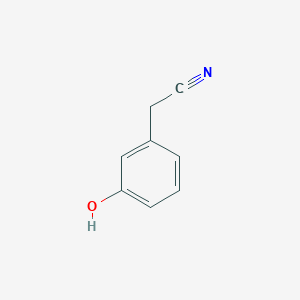

2-(3-Hydroxyphenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOUEWOHAFNQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549273 | |

| Record name | (3-Hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25263-44-9 | |

| Record name | (3-Hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Hydroxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Identity and Physicochemical Characteristics

An In-Depth Technical Guide to 2-(3-Hydroxyphenyl)acetonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a foundational understanding of its synthesis, properties, applications, and handling, grounded in established scientific principles.

This compound, also known as 3-Hydroxybenzyl Cyanide, is an aromatic organic compound distinguished by a benzene ring substituted with a hydroxyl (-OH) group at the meta-position and an acetonitrile (-CH₂CN) group.[1] This specific arrangement of functional groups is pivotal, granting the molecule a unique blend of reactivity that makes it a valuable precursor in complex organic synthesis.

The foundational identifier for this compound is its CAS (Chemical Abstracts Service) number.

A thorough understanding of its physicochemical properties is essential for predicting its behavior in various experimental settings, from reaction kinetics to biological assays and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [1][2][3] |

| Appearance | White to orange/green powder or crystalline solid | [4] |

| Melting Point | 51.0 to 55.0 °C | [4] |

| Boiling Point (Predicted) | 305.5 ± 17.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 9.51 ± 0.10 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.458 | [1][3] |

| Storage Conditions | Room Temperature, Sealed in Dry, Cool, Dark Place | [4][5] |

The LogP value of 1.458 suggests moderate lipophilicity, indicating how the molecule will partition between aqueous and organic phases—a critical parameter for designing extraction procedures and for predicting its potential to cross biological membranes.[1][3] The phenolic hydroxyl group (pKa ≈ 9.5) allows for deprotonation under basic conditions, a feature often exploited in synthesis and purification.[4]

Synthesis Pathway: From Precursor to Product

The synthesis of hydroxyphenylacetonitriles is a well-established area of organic chemistry, with several routes available. A common and effective method involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source.[4][6] This process leverages the reactivity of the benzylic alcohol to achieve a nucleophilic substitution.

The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is deliberate; it effectively solvates the cation of the cyanide salt (e.g., K⁺ from KCN) while leaving the cyanide anion (CN⁻) relatively free and highly nucleophilic, thereby promoting the desired reaction.[6]

Protocol Justification:

-

Reactants : 3-Hydroxybenzyl alcohol provides the core phenyl structure, while potassium cyanide serves as the nitrile (-CN) source.

-

Solvent and Temperature : DMSO is selected for its ability to facilitate SN2 reactions.[6] Heating is necessary to overcome the activation energy of the reaction.

-

Workup : The reaction is quenched with water to stop the process and dissolve inorganic salts. Extraction with an immiscible organic solvent like ethyl acetate isolates the desired product from the aqueous phase.

-

Purification : Column chromatography is a standard final step to separate the target compound from any unreacted starting materials or side products, ensuring high purity for subsequent applications.

Utility in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The presence of two distinct, reactive functional groups—the nitrile and the phenolic hydroxyl—provides chemists with "handles" for extensive molecular modification. This dual functionality allows for the construction of diverse molecular libraries, which is a cornerstone of modern drug discovery.

-

Nitrile Group Chemistry : The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, a key functional group in many pharmaceuticals. Alternatively, it can be reduced to a primary amine, introducing a basic center into the molecule, which is often crucial for receptor binding or improving solubility.

-

Hydroxyl Group Chemistry : The phenolic hydroxyl group is readily alkylated to form ethers or acylated to form esters. These modifications can dramatically alter the compound's steric profile, lipophilicity, and hydrogen bonding capacity, allowing for fine-tuning of its pharmacological properties.

This strategic derivatization makes it a key precursor for a wide range of bioactive molecules and complex chemical entities.[1]

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount before its use in sensitive synthetic or biological applications. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.

A typical quality control workflow involves careful sample preparation followed by instrumental analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound (CAS 25263-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

2-(3-Hydroxyphenyl)acetonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3-Hydroxyphenyl)acetonitrile

Abstract

This compound, also known as m-hydroxybenzyl cyanide, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive nitrile group and a phenolic hydroxyl moiety, makes it a highly versatile precursor for a diverse range of complex molecules and pharmaceutical intermediates. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a white crystalline solid under standard conditions.[1] Its dual functionality—a nucleophilic hydroxyl group and an electrophilic nitrile carbon—governs its solubility and reactivity profile. While poorly soluble in water, it exhibits good solubility in many organic solvents.[1] The phenolic proton's acidity is a key characteristic, influencing its reactivity in base-mediated reactions.

A summary of its key physicochemical data is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 25263-44-9 | [2][3] |

| Molecular Formula | C₈H₇NO | [2][4] |

| Molecular Weight | 133.15 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 53 °C | [1] |

| Boiling Point | 305.5 °C (Predicted) | [1][3] |

| Density | 1.167 g/cm³ (Predicted) | [1][3] |

| pKa | 9.51 (Predicted) | [1] |

| LogP (Octanol/Water) | 1.458 | [2][3] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Spectroscopic Signature for Structural Elucidation

Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. The expected spectral characteristics are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the compound's functional groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[5]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the C-H bonds of the benzene ring.[5]

-

Nitrile (C≡N) Stretch: A sharp, medium-to-strong intensity peak should be observed in the 2200-2300 cm⁻¹ range, which is a highly characteristic signal for a nitrile.[5]

-

Aromatic C=C Stretch: Multiple peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for detailing the compound's carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (4H): A complex multiplet pattern between 6.5 and 7.5 ppm would correspond to the four protons on the disubstituted benzene ring.

-

Hydroxyl Proton (1H): A broad singlet, whose chemical shift is dependent on concentration and solvent, will be present. This peak will disappear upon shaking the sample with D₂O.

-

Methylene Protons (2H): A sharp singlet around 3.7 ppm is expected for the -CH₂- group adjacent to both the aromatic ring and the nitrile.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (115-160 ppm), with the carbon attached to the hydroxyl group appearing most downfield.

-

Nitrile Carbon (1C): A signal in the range of 117-125 ppm is characteristic of the nitrile carbon.

-

Methylene Carbon (1C): A signal for the -CH₂- carbon is expected around 20-30 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 133, corresponding to the molecular weight of the compound.[6]

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Synthetic Pathway

A common and effective method for preparing hydroxyphenylacetonitriles involves the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source. This reaction can be carried out using hydrogen cyanide or by generating it in situ from an alkali metal cyanide (e.g., potassium cyanide) in the presence of an acid.[7] The reaction is typically performed in a polar aprotic solvent like dimethylsulfoxide (DMSO) at elevated temperatures.[7]

Experimental Protocol: Synthesis from 3-Hydroxybenzyl Alcohol

This protocol is an illustrative example based on established chemical principles.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 3-hydroxybenzyl alcohol in dimethylsulfoxide (DMSO).

-

Addition of Cyanide: Carefully add potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to approximately 125°C with vigorous stirring.[7]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) or by column chromatography.

Core Reactivity

The true synthetic power of this compound lies in the independent reactivity of its functional groups, making it a valuable branching point for creating diverse molecular scaffolds.

-

Nitrile Group Transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-hydroxyphenylacetic acid, a key building block for various pharmaceuticals.

-

Reduction: Catalytic hydrogenation (e.g., using a Palladium catalyst) or reduction with agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to the corresponding primary amine, 2-(3-hydroxyphenyl)ethylamine (a tyramine isomer).[8]

-

-

Phenolic Hydroxyl Group Reactions:

-

Alkylation/Acylation: The hydroxyl group can be readily converted into ethers or esters. This functionalization is critical for modulating a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, a common strategy in drug design.[3]

-

-

Aromatic Ring Substitution:

-

The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.

-

Applications in Research and Drug Development

Phenylacetonitriles are recognized as a "privileged scaffold" in medicinal chemistry, and the hydroxylated variant is particularly valuable.[3] Its bifunctionality allows for the systematic construction of compound libraries for screening and lead optimization.

-

Pharmaceutical Intermediate: It serves as a crucial precursor for a wide range of bioactive molecules and active pharmaceutical ingredients (APIs).[3][9][10] The ability to transform both the nitrile and hydroxyl groups provides multiple pathways to complex targets.

-

Building Block for Heterocycles: The compound is a starting material for synthesizing functionalized heterocyclic systems, such as chromenes, which are known to be building blocks for potent estrogen receptor ligands.[3]

-

Modulation of Drug Properties: By serving as a core structure, derivatives can be synthesized where the hydroxyl group is modified to fine-tune the resulting molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Safety, Handling, and Toxicology

As with all nitrile-containing compounds, this compound must be handled with appropriate caution.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation.

-

Safe Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust and prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[11]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11]

-

If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

-

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.

Conclusion

This compound is a cornerstone intermediate for chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its nitrile and hydroxyl functional groups make it an invaluable tool for the modern chemist. A thorough understanding of its properties, reactivity, and safe handling procedures enables researchers to fully leverage its potential in the development of novel therapeutics and complex organic molecules.

References

- Vertex AI Search. (n.d.). 644-31-5 | CAS DataBase - ChemicalBook.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 25263-44-9).

- Benchchem. (n.d.). This compound | 25263-44-9.

- Guidechem. (n.d.). Acetyl benzoyl peroxide 644-31-5 wiki.

- Stenutz. (n.d.). This compound.

- chemBlink. (n.d.). Acetyl benzoyl peroxide [CAS# 644-31-5].

- MedKoo Biosciences. (n.d.). Acetozone | CAS#644-31-5.

- Echemi. (n.d.). 2-hydroxy-2-(3-hydroxyphenyl)acetonitrile | 53313-95-4.

- Wikipedia. (n.d.). Acetozone.

- Fisher Scientific. (2015, February 10). SAFETY DATA SHEET.

- MilliporeSigma. (2025, July 30). SAFETY DATA SHEET.

- ChemBK. (n.d.). This compound.

- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

- BLD Pharmatech. (n.d.). SAFETY DATA SHEET.

- BLD Pharmatech. (n.d.). 2-(4-Hydroxyphenyl)acetonitrile | 14191-95-8.

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.

- Chemsrc. (2025, August 21). (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2.

- ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile.

- TCI EUROPE N.V. (n.d.). (3-Hydroxyphenyl)acetonitrile 25263-44-9.

- PubChemLite. (n.d.). This compound (C8H7NO).

- The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4.

- New Paltz. (n.d.). IR NMR Chart.

- Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Silvari Group. (n.d.). Acetonitrile in the Pharmaceutical Industry.

- U.S. Environmental Protection Agency. (n.d.). Acetonitrile.

- Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile.

- University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook.

- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.

- Queen's University Belfast. (2012, February 27). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.

- ResearchGate. (2025, August 6). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound (CAS 25263-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [stenutz.eu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 7. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 8. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 9. silvarigroup.com [silvarigroup.com]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to the Physical Properties of 2-(3-Hydroxyphenyl)acetonitrile

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of 2-(3-Hydroxyphenyl)acetonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven insights to facilitate its effective use in a laboratory setting.

Introduction and Significance

This compound, also known as m-hydroxybenzyl cyanide, is an aromatic organic compound featuring a nitrile and a phenolic hydroxyl group. This bifunctional molecular architecture makes it a valuable and versatile intermediate in organic synthesis.[1] Its structural motifs are present in numerous biologically active molecules and natural products. A thorough understanding of its physical properties is paramount for its proper handling, characterization, and application in multi-step synthetic campaigns, particularly in the development of novel pharmaceutical agents and other fine chemicals.[2] This guide offers an in-depth analysis of its physicochemical characteristics, spectroscopic profile, and standard protocols for its characterization.

Molecular Structure and Identification

The unique reactivity and physical characteristics of this compound are derived directly from its structure: a methylene nitrile group and a hydroxyl group at the meta-position of a benzene ring.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 25263-44-9 | [3][4][5] |

| Molecular Formula | C₈H₇NO | [1][3] |

| Molecular Weight | 133.15 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Hydroxybenzyl cyanide, m-hydroxyphenylacetonitrile | [5][6] |

| InChI | 1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | [4][7] |

| InChIKey | IEOUEWOHAFNQCO-UHFFFAOYSA-N | [4][5][7] |

| SMILES | N#CCc1cccc(O)c1 |[5][7] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to purification and storage. This compound is a solid at ambient temperature, with limited solubility in water but good solubility in common organic solvents.[1]

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to orange/green crystalline solid/powder | [1][5][6] |

| Melting Point | 51-55 °C (commonly cited as 53 °C) | [4][5][6][8] |

| Boiling Point | 305.5 °C @ 760 mmHg 106 °C @ 0.03 mmHg | [4][6][9] |

| Density | ~1.167 g/cm³ | [1][9][10] |

| Water Solubility | Insoluble | [1] |

| LogP (Octanol/Water) | 1.458 |[10][11] |

The melting point of 51-55 °C confirms the compound's solid state at standard laboratory conditions.[4][6] This relatively low melting point means that care should be taken during high-temperature reactions to avoid unintended phase changes. The high boiling point at atmospheric pressure is typical for an aromatic compound of this molecular weight, while the significantly lower boiling point under vacuum is crucial information for purification via vacuum distillation.

The positive LogP value indicates a preference for lipophilic environments over aqueous ones, consistent with its observed insolubility in water and solubility in organic solvents.[1][10][11] This property is a key consideration when selecting solvent systems for reactions, extractions, and chromatographic purification.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections describe the expected spectral characteristics for this compound based on its functional groups.

4.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a spectrum recorded in a solvent like CDCl₃ or DMSO-d₆, the following signals are anticipated:

-

Aromatic Protons (δ 6.7-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, they will exhibit complex splitting (multiplets), reflecting their distinct chemical environments and spin-spin coupling with each other.

-

Benzylic Protons (-CH₂CN) (δ ~3.7 ppm): The two protons of the methylene group are adjacent to both an aromatic ring and an electron-withdrawing nitrile group. This environment will deshield them, causing them to appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Phenolic Proton (-OH) (δ 5-10 ppm): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, due to hydrogen bonding. This peak will disappear upon shaking the sample with D₂O, a key confirmatory test.[12]

4.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the hydroxyl group (C-OH) will be the most deshielded in this group, appearing around δ 157 ppm. The other five carbons will appear at slightly different shifts based on their position relative to the substituents.[13][14]

-

Nitrile Carbon (-C≡N) (δ ~118 ppm): The carbon of the cyano group typically appears in this region. It is a quaternary carbon, so its signal will be less intense than those of the protonated carbons.[14]

-

Benzylic Carbon (-CH₂CN) (δ ~20-25 ppm): The methylene carbon signal is expected in the aliphatic region of the spectrum.[14]

4.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

O-H Stretch (3500–3200 cm⁻¹): A strong, broad absorption band in this region is characteristic of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[15]

-

C-H Stretch (Aromatic) (3100–3000 cm⁻¹): A series of medium-intensity peaks just above 3000 cm⁻¹ indicates the C-H bonds of the benzene ring.[15]

-

C-H Stretch (Aliphatic) (3000–2850 cm⁻¹): Absorptions in this range correspond to the stretching of the C-H bonds in the methylene group.[15]

-

C≡N Stretch (2260–2210 cm⁻¹): A sharp, medium-intensity absorption in this region is a highly diagnostic peak for the nitrile functional group.[15]

-

C=C Stretch (Aromatic) (1600–1450 cm⁻¹): Several sharp peaks of variable intensity in this region are characteristic of the carbon-carbon double bonds within the aromatic ring.[15]

4.4 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 133, corresponding to the molecular weight of the compound (C₈H₇NO). The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[16]

-

Key Fragmentation Patterns: In electron ionization (EI-MS), the stable aromatic ring will influence fragmentation. A primary fragmentation pathway would be the cleavage of the benzylic C-C bond, although this is less favorable than in simple alkylbenzenes. More characteristic fragmentation may involve rearrangements. The loss of HCN (27 mass units) or the radical ·CH₂CN (40 mass units) from the molecular ion are plausible fragmentation pathways.[17][18]

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety. The compound is classified with several hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.

-

Standard Experimental Methodologies

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized, reliable protocols for measuring the melting point and solubility of this compound.

6.1 Melting Point Determination (Capillary Method)

The melting point is a key indicator of a solid compound's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Press the open end of a glass capillary tube into the powder.[4]

-

Loading: Invert the capillary and tap it gently on a hard surface to cause the solid to fall to the sealed end. To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop. The packed sample height should be 2-3 mm.[4]

-

Initial Measurement (Optional): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range.[3]

-

Accurate Measurement: Using a fresh sample, set the starting temperature of the apparatus to about 15-20 °C below the expected or approximate melting point.[4]

-

Heating: Heat the sample at a slow, controlled rate of 1-2 °C per minute once the temperature is within 15 °C of the expected melting point. A slow heating rate is critical for accuracy.

-

Observation and Recording: Carefully observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears. This is the start of the melting range. Continue heating and record the temperature at which the last crystal of solid melts. This is the end of the melting range.

6.2 Qualitative Solubility Assessment

This systematic approach determines a compound's solubility characteristics, which can provide insights into its polarity and the presence of acidic or basic functional groups. Given that this compound has a weakly acidic phenolic group, it is expected to be insoluble in water and 5% HCl, but soluble in 5% NaOH.[6]

Caption: Decision Tree for Qualitative Solubility Testing.

Detailed Protocol:

-

Water Solubility: Place approximately 20-30 mg of the solid into a small test tube. Add 1 mL of deionized water. Shake the tube vigorously for 30-60 seconds. Observe if the solid dissolves completely. For this compound, it should remain insoluble.[11][19]

-

Acid Solubility: In a new test tube with a fresh sample, add 1 mL of 5% aqueous HCl. Shake vigorously. A basic compound (like an amine) would dissolve. This compound is not basic and will remain insoluble.[6]

-

Base Solubility: In a new test tube with a fresh sample, add 1 mL of 5% aqueous NaOH. Shake vigorously. The phenolic hydroxyl group is acidic enough to be deprotonated by NaOH, forming the water-soluble sodium phenoxide salt. Therefore, the compound should dissolve.[6][19] This positive test confirms the presence of an acidic functional group.

References

-

Protheragen. This compound. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ChemSrc. 3-hydroxypheny acetonitrile | CAS#:25263-44-9. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 25263-44-9). [Link]

-

Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Stenutz. This compound. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0059830). [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

Wiley Online Library. A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Digital Commons @ University of Nebraska - Lincoln. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Stenutz. Structure and physical data for this compound. [Link]

-

Protheragen. This compound. [Link]

-

ChemBK. This compound. [Link]

- Google Patents.

-

ResearchGate. 1 H-NMR spectra of.... [Link]

-

ResearchGate. Simulated IR spectra of the three compounds in acetonitrile at the spectral region of the O1–H1 stretching band. [Link]

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChemLite. This compound (C8H7NO). [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

PubMed. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [stenutz.eu]

- 6. scribd.com [scribd.com]

- 7. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.washington.edu [chem.washington.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. whitman.edu [whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ugto.mx [ugto.mx]

- 19. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Molecular Structure of 2-(3-Hydroxyphenyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Hydroxyphenyl)acetonitrile, also known as m-hydroxybenzyl cyanide, is a bifunctional aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive nitrile moiety and a phenolic hydroxyl group on a benzene scaffold, renders it a highly versatile precursor for a diverse array of complex molecules. This guide provides a comprehensive exploration of its molecular architecture, elucidated through spectroscopic analysis, and discusses its synthesis, reactivity, and critical role as a building block in the development of novel therapeutic agents. By synthesizing foundational chemical principles with practical applications, this document serves as an authoritative resource for professionals engaged in chemical research and drug discovery.

Core Molecular Architecture and Physicochemical Profile

This compound is an organic compound built upon a benzene ring. It is characterized by two key functional groups attached at the meta-position (positions 1 and 3): a hydroxyl (-OH) group and an acetonitrile (-CH2CN) group.[1] This specific arrangement dictates the molecule's electronic properties, reactivity, and its utility as a synthetic intermediate.[1]

The fundamental properties of this molecule are summarized below:

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇NO | [1][2][3][4][5] |

| Molecular Weight | 133.15 g/mol | [1][2][4][5] |

| CAS Number | 25263-44-9 | [1][4][5] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 53 °C | [2][5] |

| Boiling Point | 305.5 °C (Predicted) | [1][5] |

| Density | 1.167 g/cm³ (Predicted) | [1][5] |

| pKa | 9.51 (Predicted) | [5] |

| LogP (Octanol/Water) | 1.458 | [1][6] |

| InChIKey | IEOUEWOHAFNQCO-UHFFFAOYSA-N | [1][2] |

| SMILES | N#CCc1cccc(O)c1 | [6] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C7 [label="CH₂", pos="1.8,1.2!"]; C8 [label="C", pos="2.5,1.7!"]; N1 [label="N", pos="3.1,2.1!"]; O1 [label="OH", pos="-1.7,-1!"]; // Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C6 -- C7; C7 -- C8; C8 -- N1 [style=triple, len=0.5]; C3 -- O1; // Invisible nodes for labels label_node [label="this compound", pos="1,-1.5!", fontsize=14, fontcolor="#4285F4"];

}

Caption: 2D structure of this compound.

Spectroscopic Elucidation of the Molecular Structure

The confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and connectivity, serving as a self-validating system for its identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups. The nitrile (C≡N) and hydroxyl (O-H) groups, in particular, exhibit highly characteristic absorption bands.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals from the methylene (-CH₂) group are expected just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption is anticipated in the 2240-2260 cm⁻¹ range. The presence of this peak is a strong indicator of the nitrile functionality.[7][8]

-

C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

-

Aromatic Protons (4H): Expected in the δ 6.7-7.3 ppm range. Due to the meta-substitution, a complex splitting pattern is anticipated.

-

Methylene Protons (-CH₂, 2H): A singlet is expected around δ 3.7 ppm.[9]

-

Hydroxyl Proton (-OH, 1H): A broad singlet, whose chemical shift is concentration and solvent-dependent, is expected, typically in the δ 5-6 ppm range.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms.

-

Nitrile Carbon (-C≡N): Expected around δ 118-120 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 115-160 ppm range. The carbon attached to the hydroxyl group (C-OH) will be the most downfield aromatic signal (around δ 158 ppm).

-

Methylene Carbon (-CH₂-): A signal is expected around δ 20-30 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its molecular weight and structural components.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) of 133.05, corresponding to the molecular formula C₈H₇NO.[3]

-

Key Fragmentation Patterns: Common fragmentation would involve the benzylic cleavage to form the stable hydroxytropylium ion or related structures. Predicted adducts, such as [M+H]⁺ at m/z 134.06 and [M+Na]⁺ at m/z 156.04, are also anticipated in electrospray ionization (ESI) techniques.[3]

| Spectroscopic Data Summary | |

| Technique | Expected Signature Features |

| IR | Broad O-H (3200-3600 cm⁻¹), Sharp C≡N (~2250 cm⁻¹), Aromatic C=C (1450-1600 cm⁻¹) |

| ¹H NMR | Aromatic H (δ 6.7-7.3), Methylene -CH₂ (singlet, ~δ 3.7), Phenolic -OH (broad singlet) |

| ¹³C NMR | Nitrile C (δ ~118), Aromatic C (δ 115-160), Methylene C (δ ~25) |

| MS (EI) | Molecular Ion [M]⁺ at m/z 133 |

Synthesis, Reactivity, and Mechanistic Insights

The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Synthetic Protocol: Cyanation of 3-Hydroxybenzyl Alcohol

A prevalent method for synthesizing hydroxyphenylacetonitriles involves the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source, often in a polar aprotic solvent.[5][10] This approach is valued for its directness and efficiency.

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol: This protocol is adapted from established procedures for the synthesis of hydroxyphenylacetonitriles.[10]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 3-hydroxybenzyl alcohol in dimethylsulfoxide (DMSO).

-

Reagent Addition: Add potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the mixture to approximately 125-140°C and maintain stirring for 2-3 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Carefully acidify the aqueous solution with a dilute acid (e.g., HCl) to neutralize any excess cyanide and protonate the phenoxide.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroin) to yield the final white crystalline product.[10]

Chemical Reactivity and Synthetic Potential

The molecule's two functional groups can be manipulated independently or in tandem, making it a powerful synthetic intermediate.

-

Reactions at the Hydroxyl Group: The phenolic -OH group is a nucleophile and can be readily converted into ethers or esters.[1] This provides a handle for attaching other molecular fragments or modifying solubility and pharmacokinetic properties in a drug development context.

-

Reactions at the Nitrile Group: The nitrile is a versatile functional group that can be:

-

Reactions at the Methylene Bridge: The α-protons on the methylene carbon are acidic and can be deprotonated to form a carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as Knoevenagel condensations.[11]

Role in Drug Discovery and Medicinal Chemistry

Phenylacetonitriles are considered a "privileged scaffold" in medicinal chemistry due to their proven utility in constructing bioactive molecules.[1] The introduction of a hydroxyl group significantly expands this potential.

The nitrile group itself is a valuable pharmacophore. It is relatively robust metabolically and can act as a hydrogen bond acceptor, often serving as a bioisostere for hydroxyl or carbonyl groups, enabling critical interactions with protein targets.[12]

Caption: Role of this compound in drug discovery.

The compound serves as a key starting material for pharmaceuticals. For instance, the related 3-methoxy-4-hydroxyphenylacetonitrile is an intermediate in the synthesis of the anesthetic propanidid.[10] The ability to easily modify both the hydroxyl and nitrile groups allows for the creation of large libraries of related compounds for screening against various biological targets, accelerating the discovery of new therapeutic agents.[1]

Conclusion

This compound is a molecule of fundamental importance, defined by the strategic placement of its hydroxyl and acetonitrile functional groups. Its structure, readily confirmed by modern spectroscopic methods, provides a unique combination of reactivity that has been extensively leveraged in organic synthesis. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, synthetic pathways, and reactive potential is crucial. It represents not just a simple chemical compound, but a versatile platform for the rational design and construction of complex, biologically active molecules poised to address a range of therapeutic needs.

References

-

Stenutz, R. This compound. Stenutz. [Link]

-

Organic Syntheses. 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]

-

PubChemLite. This compound (C8H7NO). PubChemLite. [Link]

- Google Patents. Process for the preparation of hydroxyphenylacetonitriles.

-

Protheragen. This compound. Protheragen. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 25263-44-9). Cheméo. [Link]

-

PubChem. (2R)-2-amino-2-(3-hydroxyphenyl)acetonitrile. PubChem. [Link]

-

ChemBK. This compound. ChemBK. [Link]

-

Chemsrc. (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2. Chemsrc. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

NIST. Acetonitrile. NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound - Protheragen [protheragen.ai]

- 5. chembk.com [chembk.com]

- 6. This compound (CAS 25263-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Acetonitrile [webbook.nist.gov]

- 8. Acetonitrile (75-05-8) IR Spectrum [m.chemicalbook.com]

- 9. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]

- 10. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Hydroxyphenyl)acetonitrile: Nomenclature, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxyphenyl)acetonitrile, a bifunctional aromatic compound, serves as a critical building block in the landscape of organic synthesis and medicinal chemistry. Its strategic combination of a reactive nitrile group and a phenolic hydroxyl moiety makes it a versatile precursor for a diverse array of more complex molecules. This guide provides a comprehensive overview of its nomenclature, including synonyms and identifiers, its key physicochemical properties, and its significant applications as a chemical intermediate, particularly in the realm of drug discovery and development. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Nomenclature and Identification

The unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.

Synonyms:

-

m-Hydroxybenzyl cyanide[1]

-

3-Hydroxyphenylacetonitrile[2]

-

M-HYDROXYPHENYLACETONITRILE

-

3-Hydroxy-Benzeneacetonitrile[3]

-

Benzeneacetonitrile, 3-hydroxy-

It is important to note that this compound is almost exclusively supplied as a chemical intermediate for research and manufacturing purposes and is not typically marketed under any trade names.

Key Identifiers

For precise identification and to avoid confusion with its isomers, such as 4-hydroxyphenylacetonitrile, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 25263-44-9 | [1][4][5] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | [5] |

| SMILES | N#CCc1cccc(O)c1 | [7] |

graph Nomenclature_Relationship { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, style=filled]; "m-Hydroxybenzyl cyanide"; "3-Hydroxyphenylacetonitrile"; "CAS: 25263-44-9" [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" -- "m-Hydroxybenzyl cyanide" [label="Synonym"]; "this compound" -- "3-Hydroxyphenylacetonitrile" [label="Synonym"]; "this compound" -- "CAS: 25263-44-9" [label="Identifier"]; }

Caption: Relationship between the IUPAC name, common synonyms, and the CAS number for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 53 °C |

| Boiling Point | 305.5 ± 17.0 °C (Predicted) |

| pKa | 9.51 ± 0.10 (Predicted) |

| Storage | Sealed in a dry environment at room temperature |

Data sourced from various chemical suppliers.

Synthesis of this compound

This compound can be synthesized through various routes. A common and effective method involves the cyanation of a suitable 3-hydroxybenzyl precursor. The following is a general, illustrative protocol adapted from established methods for the synthesis of hydroxyphenylacetonitriles.

Experimental Protocol: Cyanation of 3-Hydroxybenzyl Alcohol

This protocol is based on the general method described in U.S. Patent 3,983,160 for the preparation of hydroxyphenylacetonitriles from hydroxybenzyl alcohols[3].

Materials:

-

3-Hydroxybenzyl alcohol

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 3-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.

-

Heat the mixture to approximately 125°C with stirring.

-

Slowly add glacial acetic acid dropwise to the heated mixture over a period of one hour. The acetic acid facilitates the in-situ generation of hydrogen cyanide.

-

Maintain the reaction temperature at 125°C and continue stirring for an additional two hours.

-

After the reaction is complete, cool the mixture and remove the dimethyl sulfoxide under reduced pressure.

-

To the residue, add water and chloroform and stir to partition the product into the organic layer.

-

Separate the chloroform layer. Extract the aqueous layer again with chloroform to ensure complete recovery of the product.

-

Combine the organic extracts and wash with water.

-

Dry the chloroform solution over anhydrous sodium sulfate.

-

Remove the chloroform by distillation to yield the crude this compound, which can be further purified by recrystallization.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a nucleophilic hydroxyl group and a nitrile group that can be hydrolyzed, reduced, or otherwise transformed allows for a wide range of synthetic manipulations.

Precursor for Bioactive Scaffolds

Phenylacetonitriles, in general, are recognized as privileged scaffolds in medicinal chemistry due to their role as precursors to various functional groups. The introduction of a hydroxyl group, as in this compound, further enhances its utility by providing an additional site for modification and interaction with biological targets.

Synthesis of TRPV4 Antagonists

A notable application of this compound is in the preparation of Pyrrolidine Sulfonamide compounds that act as antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel[8][9]. TRPV4 is a non-selective cation channel that has been implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and cardiovascular regulation. Consequently, the development of TRPV4 antagonists is an active area of research for the treatment of conditions such as chronic pain and edema. The synthesis of these antagonists often involves the use of this compound as a key starting material, highlighting its importance in the development of novel therapeutics.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of synonyms and identifiers, most importantly its CAS number, 25263-44-9. While it does not possess any known trade names, its significance in organic synthesis, particularly in the field of medicinal chemistry, is substantial. Its utility as a precursor for complex molecular architectures, exemplified by its role in the synthesis of TRPV4 antagonists, underscores its importance for researchers and professionals in drug discovery and development. A thorough understanding of its properties and synthetic routes is crucial for leveraging its full potential in the creation of novel and impactful pharmaceutical agents.

References

-

Manus Aktteva Biopharma LLP. (n.d.). 3-Hydroxy-Benzeneacetonitrile (CAS No.: 25263-44-9). [Link]

-

Pharmaffiliates. (n.d.). CAS No : 25263-44-9 | Product Name : this compound. [Link]

- Google Patents. (1976).

-

Stenutz. (n.d.). This compound. [Link]

-

PubChem. (n.d.). (3-Hydroxyphenyl)acetonitrile. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Protheragen. (n.d.). This compound. [Link]

-

Stenutz. (n.d.). This compound. [Link]

-

Chemsrc. (2025). 3-hydroxypheny acetonitrile | CAS#:25263-44-9. [Link]

-

ChemBK. (2024). This compound. [Link]

Sources

- 1. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]

- 6. SID 468591973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. 25263-44-9 | CAS DataBase [chemicalbook.com]

- 9. M-HYDROXY BENZYL CYANIDE | 25263-44-9 [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-(3-Hydroxyphenyl)acetonitrile

Abstract

This comprehensive technical guide provides a detailed exploration of the spectral data of 2-(3-hydroxyphenyl)acetonitrile (CAS No. 25263-44-9), a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental choices and provides a framework for using spectral analysis as a self-validating system for compound identification and characterization. Through a synthesis of theoretical principles and practical insights, this guide aims to empower scientists to confidently interpret and leverage the spectral signatures of this compound in their research and development endeavors.

Introduction: The Significance of Spectral Analysis in Compound Characterization

In the realm of chemical synthesis and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques form the cornerstone of this analytical process, providing a "fingerprint" of a molecule's structure and connectivity. For a molecule such as this compound, which serves as a critical building block, a thorough understanding of its spectral properties is not merely academic but a practical necessity for quality control, reaction monitoring, and regulatory compliance.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section will not only present the expected spectral data but will also rationalize the observed signals based on the molecule's structure, offering a deeper understanding of the interplay between molecular architecture and spectroscopic output.

Molecular Structure and Key Features

This compound, with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol , possesses a unique combination of functional groups that give rise to a distinct set of spectral data.[1][2][3] The key structural features to consider are:

-

A meta-substituted aromatic ring: This will lead to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum and characteristic chemical shifts for the aromatic carbons in the ¹³C NMR spectrum.

-

A phenolic hydroxyl (-OH) group: This group will exhibit a characteristic broad absorption in the IR spectrum and a labile proton signal in the ¹H NMR spectrum.

-

A methylene (-CH₂-) group: This will present as a singlet in the ¹H NMR spectrum, and its chemical shift will be influenced by the adjacent aromatic ring and nitrile group.

-

A nitrile (-C≡N) group: This functional group has a sharp, characteristic absorption in the IR spectrum and a distinct chemical shift in the ¹³C NMR spectrum.

The interplay of these features will be elucidated in the following sections.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the number and electronic environment of the different types of protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for phenolic compounds as it can help in observing the hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Key parameters to set include an appropriate number of scans to achieve a good signal-to-noise ratio and a sufficient relaxation delay.

Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 (variable) | Singlet (broad) | 1H | Ar-OH | The chemical shift of the phenolic proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange. |

| ~7.2 - 7.3 | Multiplet | 1H | Ar-H (H-5) | This proton is part of the complex aromatic multiplet. |

| ~6.8 - 7.0 | Multiplet | 3H | Ar-H (H-2, H-4, H-6) | These protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring aromatic protons. The electron-donating hydroxyl group and the electron-withdrawing cyano-methyl group influence their chemical shifts.[4][5] |

| ~3.7 | Singlet | 2H | -CH₂ -CN | The methylene protons appear as a singlet as there are no adjacent protons to couple with. Its chemical shift is downfield due to the deshielding effects of the adjacent aromatic ring and the nitrile group. |

Logical Relationship of ¹H NMR Signals

Caption: Correlation of structural fragments to ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C -OH | The carbon atom attached to the hydroxyl group is significantly deshielded and appears at a low field.[6] |

| ~131 | Ar-C H | Aromatic carbon chemical shifts are influenced by the substituents.[7][8][9] |

| ~130 | Ar-C -CH₂CN | The ipso-carbon attached to the cyanomethyl group. |

| ~121 | Ar-C H | Aromatic carbon. |

| ~118 | -C ≡N | The nitrile carbon has a characteristic chemical shift in this region.[10] |

| ~116 | Ar-C H | Aromatic carbon. |

| ~115 | Ar-C H | Aromatic carbon. |

| ~23 | -CH₂ -CN | The methylene carbon appears at a relatively high field. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be taken first and subtracted from the sample spectrum.

Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding between the phenolic hydroxyl groups.[11][12][13][14][15] |

| 3100-3000 | C-H stretch | Aromatic C-H | These are the characteristic stretching vibrations of the C-H bonds on the benzene ring. |

| 2260-2240 (sharp) | C≡N stretch | Nitrile | The carbon-nitrogen triple bond has a strong, sharp absorption in this region, which is often a clear indicator of a nitrile group.[16][17] |

| 1600-1450 | C=C stretch | Aromatic Ring | These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| ~1220 | C-O stretch | Phenolic C-O | The stretching vibration of the carbon-oxygen single bond of the phenol.[14] |

IR Spectral Features Workflow

Caption: Decision workflow for identifying key functional groups from the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectral Data and Interpretation

| m/z | Ion | Rationale for Formation |

| 133 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound. Its presence is crucial for confirming the molecular formula. |

| 104 | [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for nitriles. |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Loss of the cyanomethyl group to form the phenyl cation. |

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and unambiguous identification of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into fragmentation patterns.

For researchers and scientists in drug development, a thorough understanding of this spectral data is indispensable for ensuring the quality and identity of this crucial synthetic intermediate. This guide serves as a foundational reference, empowering users to confidently interpret the spectral characteristics of this compound and apply this knowledge to their scientific endeavors.

References

-

JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Anonymous. (n.d.). Infrared spectra of alcohols and phenols. Chemistry Student. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

Wang, Y., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

-

ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon...[Link]

-

ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. [Link]

-

National Institute of Standards and Technology. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0059830). [Link]

-

Taylor & Francis Online. (2020, October 23). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]

-

PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4...[Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

-

Stenutz. (n.d.). This compound. [Link]

-

MassBank. (2008, October 21). Benzyl cyanides. [Link]

-

ChemBK. (2024, April 9). This compound. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 25263-44-9 | Product Name : this compound. [Link]

-

Chemsrc. (2025, August 21). (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2. [Link]

-

National Institute of Standards and Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of...[Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. (n.d.). Simulated IR spectra of the three compounds in acetonitrile at the spectral region of the O1–H1 stretching band. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile, hydroxy-. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl nitrile. [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. PhytoBank: 13C NMR Spectrum (PHY0059830) [phytobank.ca]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | C14H11NO2 | CID 93218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-hydroxy-3-methoxyphenyl)acetonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. compoundchem.com [compoundchem.com]

- 9. rsc.org [rsc.org]

- 10. 2-Hydroxy-3-methoxyphenylacetonitrile [webbook.nist.gov]

- 11. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 12. Welcome to the NIST WebBook [webbook.nist.gov]

- 13. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 14. Benzeneacetonitrile, 3-hydroxy- [webbook.nist.gov]

- 15. echemi.com [echemi.com]

- 16. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 17. 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR spectrum [chemicalbook.com]

2-(3-Hydroxyphenyl)acetonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(3-Hydroxyphenyl)acetonitrile

Abstract

This compound, also known as m-hydroxyphenylacetonitrile, is a pivotal intermediate in the synthesis of numerous pharmaceuticals and biologically active compounds. Its structure, featuring a reactive nitrile group and a phenolic hydroxyl moiety, makes it a versatile building block for introducing the 3-hydroxyphenylacetyl group. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, tailored for researchers, chemists, and professionals in drug development. Each pathway is evaluated based on starting material accessibility, reaction efficiency, scalability, and operational safety. Detailed, field-proven protocols are provided alongside a discussion of the underlying chemical principles to empower scientists in making informed decisions for their specific research and development needs.

Strategic Overview: Selecting a Synthetic Pathway

The optimal synthesis strategy for this compound is dictated primarily by the availability and cost of the starting material. The three most common precursors are 3-hydroxybenzaldehyde, 3-hydroxybenzyl alcohol, and 3-methoxyphenylacetonitrile. The following decision workflow illustrates the strategic choice of pathway.

Caption: Decision workflow for selecting a synthesis pathway.

Pathway I: Direct Cyanation of 3-Hydroxybenzyl Alcohol

This is arguably the most efficient and direct route if 3-hydroxybenzyl alcohol is readily available. The method avoids the problematic generation of hydroxybenzyl halides, which are prone to self-polymerization. The core of this transformation is the in situ generation of a reactive intermediate from the alcohol, which is then displaced by a cyanide nucleophile. A robust process for this conversion is detailed in patent literature, showcasing a method that bypasses the need for protecting the phenolic hydroxyl group.[1][2]

Mechanistic Rationale

In a polar aprotic solvent like dimethyl sulfoxide (DMSO), an acid catalyst (e.g., acetic acid) protonates the benzylic hydroxyl group, converting it into a good leaving group (water). The cyanide ion (from KCN or NaCN) then displaces the activated hydroxyl group via a substitution reaction. The high reaction temperature facilitates this process.[1] DMSO is an ideal solvent as it effectively solvates the potassium and cyanide ions while not participating in the reaction.

Caption: Logical flow for the direct cyanation of 3-hydroxybenzyl alcohol.